2-oxo-1,2-diphenylethyl 9H-xanthene-9-carboxylate
Overview
Description
2-oxo-1,2-diphenylethyl 9H-xanthene-9-carboxylate is a useful research compound. Its molecular formula is C28H20O4 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.13615911 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Photophysical Properties
Molecular wires containing pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, including 2-oxo-1,2-diphenylethyl 9H-xanthene-9-carboxylate, exhibit unique redox, structural, and optoelectronic characteristics. These properties are crucial for developing advanced materials in electronics and photonics, highlighting the compound's role in creating highly stable and efficient optoelectronic devices (Wang et al., 2006).
Carboxylation and Derivative Formation
The regioselective carboxylation of 9-xanthenones, including the synthesis and modification of this compound derivatives, demonstrates innovative approaches in organic synthesis. This work provides insights into creating various carboxy- and acetoxymethyl-9-xanthenones, contributing to the development of new chemical entities for pharmaceuticals and material science (Nishino & Kurosawa, 1983).
Lanthanide Complexes and Luminescence
Homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid showcase the compound's versatility in forming luminescent materials. These complexes, particularly with europium and terbium ions, offer promising applications in luminescence-based sensors, bioimaging, and light-emitting devices, underscoring the material's potential in biomedical and optoelectronic applications (Shyni et al., 2007).
Biological Activities and Therapeutic Potential
Xanthone derivatives, closely related to this compound, are explored for their diverse biological activities. These compounds, including natural and synthetic xanthone derivatives, have been studied for their antitumor, antimicrobial, and neuroprotective effects. This research highlights the compound's significance in medicinal chemistry and drug discovery, providing a foundation for developing new therapeutic agents (Pinto, Sousa, & Nascimento, 2005).
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 9H-xanthene-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O4/c29-26(19-11-3-1-4-12-19)27(20-13-5-2-6-14-20)32-28(30)25-21-15-7-9-17-23(21)31-24-18-10-8-16-22(24)25/h1-18,25,27H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVDHGHJNWKLPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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